

Ethopabate-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: Ethopabate-d5

Cat. No.: B15560343

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In-Depth Technical Guide: Ethopabate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ethopabate-d5**, a deuterated analog of the anticoccidial agent Ethopabate. This document details its chemical properties, mechanism of action, and analytical methodologies for its quantification, with a focus on its application as an internal standard in bioanalytical studies.

Core Compound Data: Ethopabate-d5

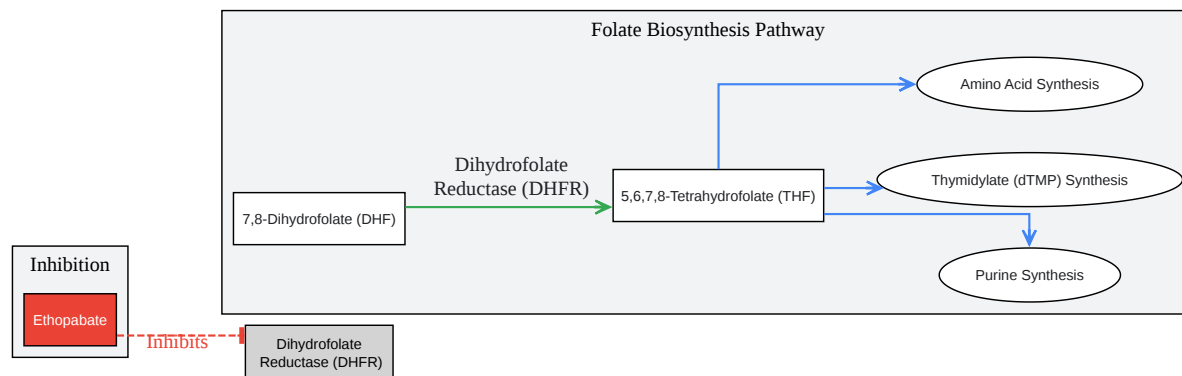
Ethopabate-d5 is a stable isotope-labeled version of Ethopabate, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Ethopabate in complex matrices by mass spectrometry, as it exhibits similar chemical and physical properties to the parent compound but is distinguishable by its mass-to-charge ratio.

Property	Value	Reference(s)
CAS Number	2469244-16-2	[1][2]
Molecular Formula	C ₁₂ H ₁₀ D ₅ NO ₄	[1][2]
Molecular Weight	242.29 g/mol	[1][2]
IUPAC Name	Methyl 4-acetamido-2-(ethoxy-d5)benzoate	[1]
Synonyms	Methyl 4-acetamido-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate, Ethopabate ethyl-d5	[2]

Mechanism of Action: Folate Biosynthesis Inhibition

Ethopabate functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[3][4][5][6] This pathway is essential for the synthesis of tetrahydrofolate (THF), a coenzyme required for the transfer of one-carbon units in the biosynthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, Ethopabate depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and repair, and ultimately leading to the cessation of cell division and death of the coccidial parasite.[4][7]

The following diagram illustrates the role of DHFR in the folate biosynthesis pathway and its inhibition by Ethopabate.



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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Ethopabate in the Folate Biosynthesis Pathway.

Experimental Protocols

Spectrofluorimetric Determination of Ethopabate in Chicken Plasma and Tissues

This method is based on the native fluorescence of Ethopabate.

Instrumentation:

- A spectrofluorometer equipped with a xenon lamp.
- Quartz cuvettes (1 cm).

Reagents:

- Methanol (spectroscopic grade).

- Ethopabate standard stock solution (100 µg/mL in methanol).
- Working standard solutions prepared by diluting the stock solution with methanol.

Procedure:

- Sample Preparation (Chicken Plasma/Tissue):
 - Homogenize 1 gram of tissue or 1 mL of plasma with 5 mL of methanol.
 - Centrifuge the homogenate at 4000 rpm for 10 minutes.
 - Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of methanol.
- Measurement:
 - Transfer an aliquot of the reconstituted sample or standard solution to a quartz cuvette.
 - Measure the fluorescence intensity at an emission wavelength of 364 nm after excitation at 270 nm.^[8]
 - For synchronous spectrofluorimetry, a wavelength difference ($\Delta\lambda$) is maintained between the excitation and emission monochromators, and the fluorescence is recorded at 288 nm.^{[8][9]}
- Quantification:
 - Construct a calibration curve by plotting the fluorescence intensity of the working standard solutions against their concentrations.
 - Determine the concentration of Ethopabate in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method for Ethopabate in Chicken Feed

This method utilizes reversed-phase HPLC for the separation and quantification of Ethopabate.

Instrumentation:

- HPLC system with a UV detector.
- C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[10\]](#)[\[11\]](#)

Reagents:

- Methanol (HPLC grade).
- Water (HPLC grade).
- Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) containing additives like octanesulfonic acid and triethylamine, with the pH adjusted.[\[10\]](#)[\[11\]](#)
- Ethopabate standard stock solution (100 μ g/mL in methanol).
- Working standard solutions prepared by diluting the stock solution with the mobile phase.
- **Ethopabate-d5** internal standard solution.

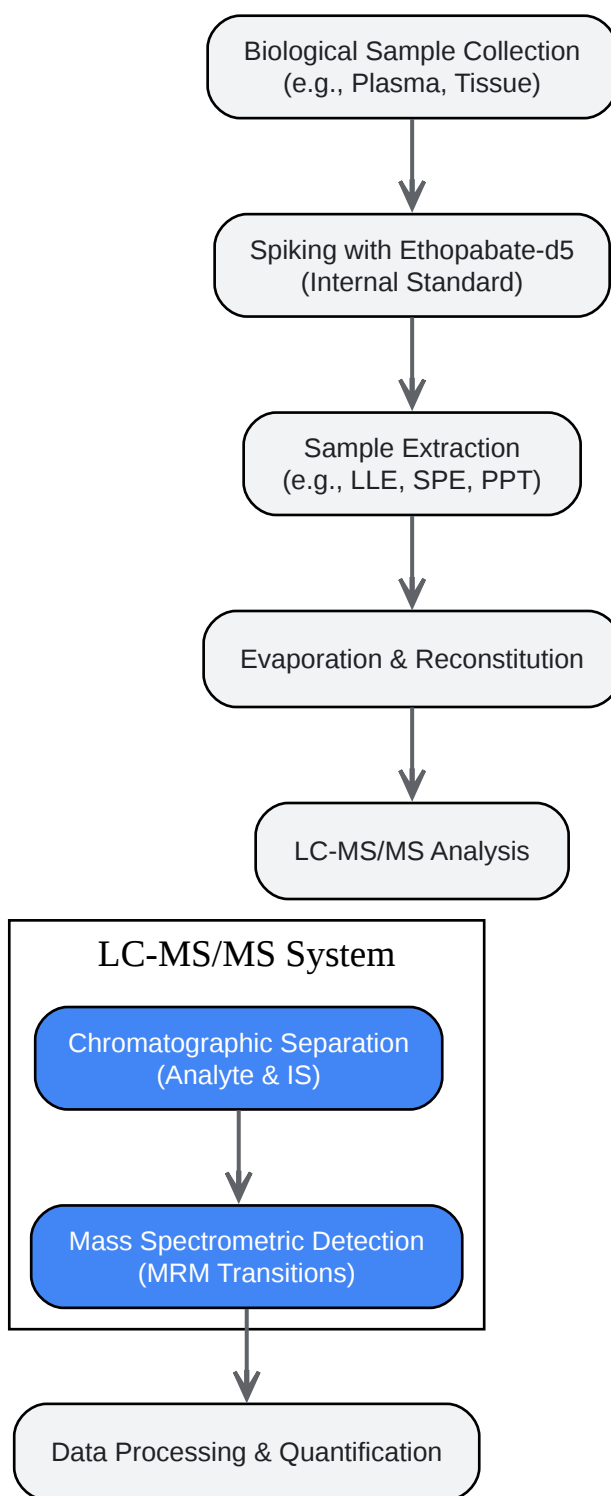
Procedure:

- Sample Preparation (Chicken Feed):
 - Extract a known weight of the feed sample with methanol.
 - Perform a solid-phase extraction (SPE) clean-up of the methanolic extract using a CN cartridge.[\[10\]](#)
 - Spike the extracted sample with a known concentration of **Ethopabate-d5** internal standard.
- Chromatographic Conditions:
 - Mobile Phase: Methanol:Water (e.g., 60:40 v/v) with appropriate modifiers.[\[11\]](#)
 - Flow Rate: 1 mL/min.[\[11\]](#)

- Column Temperature: Ambient or controlled (e.g., 24 °C).[12]
- Detection Wavelength: 270 nm or 274 nm.[10][12]
- Injection Volume: 20 µL.
- Quantification:
 - Inject the prepared standards and samples into the HPLC system.
 - Identify and quantify the Ethopabate peak based on its retention time and peak area relative to the **Ethopabate-d5** internal standard.
 - Construct a calibration curve of the peak area ratio (Ethopabate/**Ethopabate-d5**) versus the concentration of the standards.
 - Calculate the concentration of Ethopabate in the feed sample from the calibration curve.

Workflow for Bioanalytical Quantification using Ethopabate-d5

The use of **Ethopabate-d5** as an internal standard is crucial for accurate and precise quantification of Ethopabate in biological matrices by LC-MS/MS. The general workflow is depicted below.



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Caption: General workflow for the quantification of Ethopabate in biological samples using **Ethopabate-d5** as an internal standard.

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